molecular formula C11H15NO B11912365 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 42835-97-2

7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11912365
CAS No.: 42835-97-2
M. Wt: 177.24 g/mol
InChI Key: LPULBFXLOWGNEC-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a quinoline core structure with a methoxy group at the 7th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete hydrogenation of the quinoline ring to the tetrahydroquinoline structure .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.

Scientific Research Applications

7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the methoxy group at the 7th position and the methyl group at the 2nd position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

42835-97-2

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

7-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H15NO/c1-8-3-4-9-5-6-10(13-2)7-11(9)12-8/h5-8,12H,3-4H2,1-2H3

InChI Key

LPULBFXLOWGNEC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=C(C=C2)OC

Origin of Product

United States

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